Bradykinin is primarily produced in the body through the action of kallikreins on high molecular weight kininogen, which is predominantly synthesized in the liver. Kallikreins are serine proteases that cleave kininogen to release bradykinin and other kinins. Bradykinin (2-9) results from the enzymatic action of aminopeptidase P on bradykinin, truncating its N-terminal residue. This peptide retains significant biological activity and is classified under the broader category of bioactive peptides due to its role in mediating inflammatory responses and vascular functions .
The synthesis of Bradykinin (2-9) can be achieved through several methods, including solid-phase peptide synthesis and enzymatic cleavage.
Solid-Phase Peptide Synthesis:
Enzymatic Cleavage:
Bradykinin (2-9) can also be generated by enzymatic cleavage of bradykinin using aminopeptidase P, which selectively removes the N-terminal arginine residue from bradykinin .
Bradykinin (2-9) consists of a sequence of amino acids: Proline, Glycine, Serine, Valine, Phenylalanine, and Arginine. Its molecular formula is C₃₈H₅₁N₉O₁₄S. The structural analysis reveals that it maintains an S-shaped conformation similar to its precursor bradykinin when bound to its receptor. The molecular weight of Bradykinin (2-9) is approximately 1000 Da.
Bradykinin (2-9) participates in various biochemical reactions:
The mechanism of action for Bradykinin (2-9) primarily involves its interaction with G protein-coupled receptors (GPCRs), specifically the B2 receptor. Upon binding:
Bradykinin (2-9) exhibits several notable physical and chemical properties:
Bradykinin (2-9) has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: